molecular formula C10H7BrFNO2 B1415950 Ethyl 2-bromo-3-cyano-4-fluorobenzoate CAS No. 1805523-33-4

Ethyl 2-bromo-3-cyano-4-fluorobenzoate

Cat. No.: B1415950
CAS No.: 1805523-33-4
M. Wt: 272.07 g/mol
InChI Key: MTVMWHOBQPPACL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C10H6BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(12)7(5-13)9(6)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVMWHOBQPPACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Stepwise Synthesis Overview

Step Starting Material Reagent(s) & Conditions Product/Intermediate
1. Fluorination Ethyl benzoate or substituted benzoate Selectfluor, KF, or other fluorinating agent Ethyl 4-fluorobenzoate derivative
2. Bromination Ethyl 4-fluorobenzoate derivative Br₂, FeBr₃ or NBS, solvent (e.g., DCM) Ethyl 2-bromo-4-fluorobenzoate derivative
3. Cyanation Ethyl 2-bromo-4-fluorobenzoate derivative CuCN, DMF, inert atmosphere (N₂) Ethyl 2-bromo-3-cyano-4-fluorobenzoate
4. Purification Reaction mixture Column chromatography or recrystallization Pure this compound
Step 1: Fluorination
  • Method : Electrophilic fluorination of an ethyl benzoate precursor, often using Selectfluor or similar reagents, introduces the fluorine atom at the desired position.
  • Considerations : The position of fluorine substitution is controlled by the directing effects of existing substituents and the choice of starting material.
Step 2: Bromination
  • Method : Bromination is typically performed using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or using N-bromosuccinimide (NBS) as a milder alternative.
  • Conditions : The reaction is carried out in an inert solvent like dichloromethane (DCM) at controlled temperatures to favor substitution at the 2-position.
Step 3: Cyanation
  • Method : The introduction of the cyano group is achieved via copper(I)-catalyzed cyanation, employing copper(I) cyanide (CuCN) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Atmosphere : The reaction is conducted under an inert nitrogen atmosphere to prevent oxidation and side reactions.
Step 4: Purification
  • Method : The crude product is purified by column chromatography (typically silica gel, using hexane/ethyl acetate mixtures) or by recrystallization from suitable solvents to obtain the pure compound.

Reaction Conditions and Optimization

Step Temperature Solvent Typical Yield Notes
Fluorination 0–25°C MeCN, DCM 60–80% Regioselectivity depends on starting material
Bromination 0–25°C DCM, AcOH 70–90% Over-bromination can be minimized by slow addition
Cyanation 80–120°C DMF 60–85% Requires inert atmosphere (N₂)
Purification Room temp Various 85–98% (final) Choice of solvent depends on product solubility

Analytical Characterization

After synthesis, the compound is characterized by:

Research Findings and Notes

  • The order of functional group introduction is critical for regioselectivity; introducing the fluorine and bromine before cyanation avoids unwanted side reactions.
  • Cyanation using copper(I) cyanide is a well-established method for aromatic halide substrates, but care must be taken to avoid decomposition or side reactions, hence the need for an inert atmosphere.
  • The presence of electron-withdrawing groups (cyano, ester) can influence the reactivity and selectivity of each step, so reaction conditions may require optimization for each batch.

Summary Table: Key Synthetic Parameters

Parameter Value/Condition
Molecular Formula C10H7BrFNO2
Molecular Weight 272.07 g/mol
Key Reagents Selectfluor, Br₂/FeBr₃ or NBS, CuCN, DMF
Purification Column chromatography or recrystallization
Analytical Methods NMR, MS, IR, Elemental Analysis
Typical Overall Yield 40–60% (multi-step, unoptimized)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-amino-3-cyano-4-fluorobenzoate and ethyl 2-thio-3-cyano-4-fluorobenzoate.

    Reduction: The primary product is ethyl 2-amino-3-cyano-4-fluorobenzoate.

    Oxidation: Products include ethyl 2-bromo-3-carboxy-4-fluorobenzoate.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-4-fluorobenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-cyano-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-cyano-3-fluorobenzoate
  • Ethyl 2-bromo-5-fluorobenzoate
  • Ethyl 3-bromo-4-fluorobenzoate

Uniqueness

Ethyl 2-bromo-3-cyano-4-fluorobenzoate is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The combination of bromine, cyano, and fluorine groups provides a distinct set of chemical properties, making it valuable for targeted synthesis and research applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-bromo-3-cyano-4-fluorobenzoate?

The synthesis of this compound typically involves multi-step functionalization of a benzoate scaffold. Key steps include:

  • Bromination : Selective bromination at the 2-position using reagents like PBr3\text{PBr}_3 or NBS\text{NBS} (adapted from bromination methods for similar benzoates in and ).
  • Cyano Introduction : Nitrile group installation via nucleophilic substitution (e.g., using CuCN\text{CuCN}) or Sandmeyer reaction ().
  • Fluorination : Direct fluorination using DAST\text{DAST} or electrophilic fluorinating agents ().
  • Esterification : Final esterification with ethanol under acidic or basic conditions ().

Methodological Tip : Monitor reaction progress using TLC or inline IR spectroscopy. Optimize yields via continuous flow reactors for scalability ().

Q. How can researchers confirm the structural integrity of this compound?

A combination of analytical techniques is critical:

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify substituent positions (e.g., 19F^{19}\text{F} chemical shifts at ~-110 ppm for aromatic fluorine; ).
  • Mass Spectrometry : High-resolution MS (HRMS\text{HRMS}) to confirm molecular weight (e.g., C10H8BrFN2O2\text{C}_{10}\text{H}_8\text{BrFN}_2\text{O}_2, expected m/zm/z 315.97; ).
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal structures ().

Q. How does the electronic nature of substituents (Br, CN, F) influence reactivity in cross-coupling reactions?

The bromine atom at position 2 facilitates Suzuki-Miyaura couplings, while the electron-withdrawing cyano and fluorine groups modulate reactivity:

  • Bromine : Acts as a leaving group for Pd-catalyzed couplings ().
  • Cyano : Enhances electrophilicity at adjacent positions, enabling nucleophilic attacks ().
  • Fluorine : Ortho/para-directing effects stabilize transition states in SNAr reactions ().

Q. Experimental Design :

Screen Pd catalysts (Pd(PPh3)4\text{Pd(PPh}_3)_4, PdCl2(dppf)\text{PdCl}_2(\text{dppf})) under inert conditions.

Compare yields with/without microwave irradiation ().

Q. What strategies resolve contradictions in reported biological activities of fluorinated benzoates?

Discrepancies may arise from substituent positioning or assay conditions. For example:

  • Kinase Inhibition : The 3-cyano group may sterically hinder binding in some kinases but enhance affinity in others ().
  • Metabolic Stability : Fluorine at position 4 reduces oxidative metabolism in hepatocytes ().

Q. Methodological Recommendations :

  • Perform dose-response assays across multiple cell lines.
  • Use computational docking (e.g., AutoDock Vina) to predict binding modes ().

Q. How can this compound be applied in materials science?

Its fluorinated aromatic core and polar substituents make it suitable for:

  • Liquid Crystals : Modify mesophase behavior via halogen bonding ().
  • Polymer Monomers : Incorporate into polyesters for enhanced thermal stability ().

Q. Synthetic Example :

  • Polymerize with diols via transesterification (e.g., Ti(OiPr)4\text{Ti(OiPr)}_4-catalyzed; ).

Methodological Challenges and Solutions

Q. How to address low yields in cyano-group installation?

Common issues include competing side reactions or poor solubility. Solutions:

  • Solvent Optimization : Use DMF or DMSO to enhance nitrile precursor solubility ().
  • Temperature Control : Maintain ≤ 60°C to prevent decomposition ().

Q. What analytical pitfalls arise in characterizing this compound?

  • NMR Signal Overlap : Fluorine and proton signals may overlap. Use 19F-1H^{19}\text{F}\text{-}^1\text{H} HOESY for clarity ().
  • Crystallization Difficulties : Co-crystallize with triphenylphosphine oxide to improve crystal quality ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Reactant of Route 2
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Ethyl 2-bromo-3-cyano-4-fluorobenzoate

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